molecular formula C12H10Br2N2 B168859 4,4'-Bis(bromomethyl)-2,2'-bipyridine CAS No. 134457-14-0

4,4'-Bis(bromomethyl)-2,2'-bipyridine

Cat. No. B168859
M. Wt: 342.03 g/mol
InChI Key: XCMRHOMYGPXALN-UHFFFAOYSA-N
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Patent
US06500510B1

Procedure details

A chloroform (10 mL) solution of (3) (1.5 g, 4.4 mmol) and 15 mL of triethylphosphite was refluxed for 3 hours under nitrogen. The excess phosphite was removed under high vacuum, then the crude product was purified by column chromatography on silica gel (eluent ethyl acetate/methanol 80/20) yielding 1.6 g (80%) of (4). 1H NMR (300 MHz, CDCl3) δ ppm: 1.29(12H, t, 3JHH=7 Hz, 4 POCH2CH3), 3.23 (4H, d, 2JPCH=22 Hz, 2CH2P), 4.09 (8H, dq, 3JPOCH=7 Hz, 3JHH=7 Hz, 4 POCH2CH3), 7.35-7.38 (2H, m, aryl H on C5 and C5′), 8.34-8.37 (2H, m, aryl H on C3 and C3′), 8.62 (2H, d, 3JHH=5 Hz, aryl H on C6 and C6′). 31P NMR (CDCl3) δ ppm: 25.37. Elemental analysis C20H30N2O6P2: calcd. C 52.63, H 6.63, N 6.14%, found C 52.83, H 6.59, N 6.01%.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15]Br)[CH:12]=[CH:11][N:10]=2)[CH:4]=1.C([O:19][P:20]([O:24][CH2:25][CH3:26])[O:21][CH2:22][CH3:23])C>C(Cl)(Cl)Cl>[CH3:23][CH2:22][O:21][P:20]([O:24][CH2:25][CH3:26])([CH2:2][C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:9]2[CH:14]=[C:13]([CH2:15][P:20]([O:21][CH2:22][CH3:23])([O:24][CH2:25][CH3:26])=[O:19])[CH:12]=[CH:11][N:10]=2)[CH:4]=1)=[O:19]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC1=CC(=NC=C1)C1=NC=CC(=C1)CBr
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The excess phosphite was removed under high vacuum
CUSTOM
Type
CUSTOM
Details
the crude product was purified by column chromatography on silica gel (eluent ethyl acetate/methanol 80/20)

Outcomes

Product
Name
Type
product
Smiles
CCOP(=O)(CC1=CC(=NC=C1)C2=NC=CC(=C2)CP(=O)(OCC)OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.